molecular formula C12H16N2S B11885093 8-Quinolinecarbothioamide, 5,6,7,8-tetrahydro-N,3-dimethyl- CAS No. 53400-69-4

8-Quinolinecarbothioamide, 5,6,7,8-tetrahydro-N,3-dimethyl-

Cat. No.: B11885093
CAS No.: 53400-69-4
M. Wt: 220.34 g/mol
InChI Key: DZDFUFUHYBUNNI-UHFFFAOYSA-N
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Description

N,3-Dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-Dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide typically involves the reaction of 5,6,7,8-tetrahydroquinoline with appropriate reagents to introduce the dimethyl and carbothioamide groups. One common method involves the use of α,β-unsaturated aldehydes and substituted anilines in the presence of catalysts such as heteropolyacids . The reaction conditions often include refluxing in solvents like ethanol or benzene and may require the use of inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N,3-Dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced .

Scientific Research Applications

N,3-Dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,3-Dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydroquinoline: A precursor in the synthesis of N,3-Dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide.

    8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.

    N-(7-chloroquinolin-4-yl)piperazine-1-carbothioamide: Exhibits excellent antibacterial activity.

Uniqueness

N,3-Dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dimethyl and carbothioamide groups enhances its reactivity and potential for diverse applications in scientific research and industry .

Properties

CAS No.

53400-69-4

Molecular Formula

C12H16N2S

Molecular Weight

220.34 g/mol

IUPAC Name

N,3-dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide

InChI

InChI=1S/C12H16N2S/c1-8-6-9-4-3-5-10(12(15)13-2)11(9)14-7-8/h6-7,10H,3-5H2,1-2H3,(H,13,15)

InChI Key

DZDFUFUHYBUNNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(CCC2)C(=S)NC)N=C1

Origin of Product

United States

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